4-Bromopiperidine hydrobromide

Beschreibung

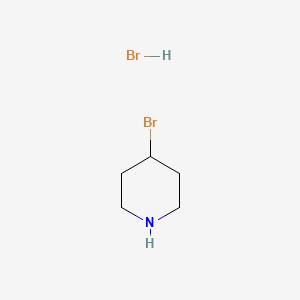

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-bromopiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTIZXGNLIKUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370441 | |

| Record name | 4-Bromopiperidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54288-70-9 | |

| Record name | Piperidine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54288-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopiperidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromopiperidine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance and Reactivity Profile in Organic Chemistry

The chemical behavior of 4-bromopiperidine (B2556637) hydrobromide is dictated by its distinct structural features. The piperidine (B6355638) ring is a six-membered saturated heterocycle containing a nitrogen atom. cymitquimica.com The presence of the bromine atom at the 4-position is of particular importance, as it creates an electrophilic carbon center, making it susceptible to nucleophilic attack. This reactivity is central to its role in organic synthesis.

The bromine atom is a good leaving group, facilitating a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the 4-position of the piperidine ring. Furthermore, the secondary amine of the piperidine ring is also a reactive site. It can be protected, typically with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at the C-Br bond, or it can participate in N-alkylation or N-arylation reactions. lookchem.com

The hydrobromide salt form enhances the compound's stability and handling characteristics compared to the free base. cymitquimica.com Before use in many reactions, the free base, 4-bromopiperidine, is often generated in situ by neutralization. The compound's reactivity is also leveraged in various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.

Strategic Importance As a Key Intermediate in Complex Molecule Synthesis

The versatility of 4-bromopiperidine (B2556637) hydrobromide makes it a strategically important intermediate in the multi-step synthesis of complex organic molecules. Its ability to serve as a scaffold for introducing the piperidine (B6355638) moiety, a common structural motif in biologically active compounds, is highly valued in medicinal chemistry. chemimpex.comnih.gov

Researchers utilize this compound as a starting material for creating a wide array of derivatives with potential therapeutic applications. chemimpex.com For instance, it is a key precursor in the development of novel agents targeting the central nervous system, including treatments for neurological and psychiatric disorders. chemimpex.comcymitquimica.com Its role extends to the synthesis of compounds investigated for anti-cancer properties and as enzyme inhibitors. chemimpex.com The synthesis of tritium-labelled N-aminopiperidine has also been reported using a 4-bromopiperidine precursor. chemicalbook.comscientificlabs.co.uk

Beyond pharmaceuticals, 4-bromopiperidine hydrobromide is employed in the development of agrochemicals, such as pesticides and herbicides, and in material science for the production of specialty polymers. chemimpex.com The N-Boc protected version, tert-butyl 4-bromopiperidine-1-carboxylate, which can be synthesized from this compound, is also a widely used intermediate that offers alternative synthetic routes where protection of the piperidine nitrogen is required. lookchem.com

Overview of Research Trajectories Involving the Piperidine Core

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural products. nih.govnih.gov This prevalence drives extensive research into synthetic methodologies for creating and functionalizing the piperidine core. Research trajectories can be broadly categorized into the development of new synthetic routes to the piperidine ring itself and the functionalization of pre-existing piperidine systems. nih.govresearchgate.net

Methods for constructing the piperidine ring include the hydrogenation of pyridine (B92270) precursors, cycloaddition reactions, and radical-mediated cyclizations. nih.gov These methods are continually being refined to improve efficiency, stereoselectivity, and substrate scope. For example, recent advances have focused on one-pot sequential reactions, such as Suzuki-Miyaura coupling followed by hydrogenation, to build functionalized piperidines under mild conditions. nih.gov

The functionalization of pre-existing piperidine rings, a strategy where 4-bromopiperidine (B2556637) hydrobromide is a key player, is another major research avenue. researchgate.net This approach allows for the late-stage modification of complex molecules, which is crucial in drug discovery for probing structure-activity relationships. nih.gov Current research focuses on developing novel catalytic methods, such as copper-catalyzed C-H amination, to introduce functionality at various positions on the piperidine ring with high precision. acs.org The development of piperidine derivatives for use in antimicrobial materials and as bioactive films for drug delivery also represents an emerging research direction. nih.govresearchgate.net The piperidine scaffold's structural similarity to neurotransmitters also makes it a valuable tool for investigating neurological pathways.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Bromopiperidine |

| 4-Bromopiperidine hydrobromide |

| 4-chloropiperidine |

| Bepridil |

| N-aminopiperidine |

| N-Boc-4-bromopiperidine |

| Picoline |

| Piperidine |

| Pyridine |

Applications of 4 Bromopiperidine Hydrobromide As a Building Block in Specialized Synthesis

Medicinal Chemistry and Pharmaceutical Development

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. The introduction of a bromine atom, as in 4-bromopiperidine (B2556637), provides a reactive handle for further molecular modifications, enabling the synthesis of diverse and potent therapeutic agents.

Synthesis of Novel Therapeutic Agents Targeting Neurological Disorders

4-Bromopiperidine hydrobromide is a key intermediate in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.comcymitquimica.com The piperidine moiety is a common feature in drugs targeting the central nervous system. The use of 4-bromopiperidine allows for the introduction of various substituents onto the piperidine ring through reactions like nucleophilic substitution and cross-coupling, leading to the creation of new chemical entities with potential therapeutic value for conditions such as neurodegenerative diseases. acs.org

Design and Development of Anticancer Compounds

In the field of oncology, this compound is utilized as a precursor for the synthesis of novel anticancer agents. chemimpex.com The piperidine ring is a component of several anticancer drugs, and derivatives of 4-bromopiperidine have shown promise in targeting various cancer cell lines. nih.gov For instance, research has demonstrated that derivatives of bromopiperidines can be used to create compounds with potential activity against specific cancers. The ability to modify the piperidine structure through the bromo-substituent is critical in developing compounds with improved efficacy and selectivity for cancer targets. chemimpex.com

Precursors for Anticonvulsant and Antidepressant Analogues

The synthesis of analogues of existing anticonvulsant and antidepressant medications can be achieved using this compound as a starting material. googleapis.com The piperidine structure is found in various compounds with activity against convulsions and depression. researchgate.net9afi.com By using 4-bromopiperidine, chemists can create novel derivatives with potentially improved pharmacological profiles. chemimpex.com

Intermediate in Amiloride (B1667095) Derivative Synthesis

This compound can serve as an intermediate in the synthesis of derivatives of amiloride, a potassium-sparing diuretic. While specific examples directly linking this compound to amiloride synthesis are not prevalent in the provided search results, the general utility of halogenated piperidines in constructing complex molecules suggests its potential role in creating analogues of such established drugs.

Agrochemical Research and Development

The applications of this compound extend to the field of agrochemical research. chemimpex.com It is employed in the development of new pesticides and herbicides. chemimpex.com The introduction of the piperidine moiety can enhance the efficacy and selectivity of agrochemicals, contributing to improved crop protection and yields. chemimpex.com

Material Science Applications: Specialty Polymers and Coatings

In material science, this compound is used in the production of specialty polymers and advanced materials. chemimpex.com Its incorporation into polymer structures can enhance properties such as adhesion and chemical resistance, making it a valuable component in the formulation of high-performance coatings and adhesives. chemimpex.comroutledge.com

Biochemical Probes and Enzyme Inhibitor Synthesis

This compound serves as a crucial building block in the synthesis of specialized molecules used in biochemical research, particularly for developing biochemical probes and enzyme inhibitors. chemimpex.com Its piperidine structure is a common scaffold in many biologically active compounds, and the bromine atom provides a reactive site for introducing various functional groups through reactions like nucleophilic substitution and cross-coupling. This allows for the systematic modification of molecules to study their interactions with biological targets such as enzymes and receptors. chemimpex.com

The development of enzyme inhibitors is a significant area where this compound is utilized. For instance, derivatives of 4-bromopiperidine have been investigated for their potential to inhibit enzymes like monoamine oxidase (MAO), which are targets for treating neurological disorders. The synthesis often involves the N-Boc protected form, N-Boc-4-bromopiperidine, which allows for controlled reactions at the 4-position of the piperidine ring. For example, it has been used in the synthesis of potent inhibitors of influenza viruses.

Furthermore, 4-bromopiperidine derivatives are instrumental in creating biochemical probes to explore biological pathways. Its structural similarity to certain neurotransmitters enables researchers to investigate its effects on dopaminergic and serotonergic systems, which is vital for understanding mood disorders and the broader field of neuropharmacology. The synthesis of activators for enzymes like pyruvate (B1213749) kinase M2 (PK-M2), which is implicated in cancer metabolism, has also utilized N-Boc-4-bromopiperidine as a starting material to create complex sulfonamide derivatives. google.com

| Compound Name | CAS Number | Application |

| This compound | 54288-70-9 | Starting material in synthesis |

| N-Boc-4-bromopiperidine | 180695-79-8 | Intermediate in synthesis |

| Donepezil-picolinamide hybrids | Not available | MAO inhibitors |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Not available | Influenza virus inhibitor |

Isotopic Labeling for Mechanistic Studies and Tracer Development

The strategic placement of isotopes within a molecule is a powerful tool for elucidating reaction mechanisms and for developing tracers for in vivo imaging techniques. This compound is a valuable precursor for introducing isotopic labels, such as deuterium (B1214612) ([²H]) and tritium (B154650) ([³H]), into piperidine-containing molecules. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk

For instance, this compound can be used as a starting material in the synthesis of [²H]piperidine hydrochloride. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk This involves replacing the bromine atom with a deuterium atom, providing a labeled version of the piperidine core that can be used to track the metabolic fate of a drug or to study the mechanism of a chemical reaction without altering the molecule's fundamental chemical properties.

Moreover, the synthesis of tritium-labeled N-aminopiperidine has been reported using 4-bromopiperidine as a precursor. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk Tritium is a radioactive isotope of hydrogen, and its incorporation allows for highly sensitive detection in tracer studies. These radiolabeled compounds are essential in drug development for absorption, distribution, metabolism, and excretion (ADME) studies, as well as in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to visualize and quantify biological processes in vivo.

The ability to introduce isotopic labels via this compound facilitates a deeper understanding of reaction kinetics and biological interactions. For example, isotopic labeling can help differentiate between proposed reaction pathways and provide evidence for specific intermediates in a reaction sequence. acs.org

| Compound Name | CAS Number | Application |

| This compound | 54288-70-9 | Precursor for isotopic labeling |

| [²H]piperidine hydrochloride | Not available | Mechanistic studies, tracer |

| Tritium-labeled N-aminopiperidine | Not available | Tracer for ADME studies |

Stereochemical Aspects in 4 Bromopiperidine Hydrobromide Chemistry

Enantioselective Synthesis of Chiral 4-Substituted Piperidines

The direct synthesis of a single enantiomer of a chiral molecule, known as enantioselective synthesis, is often the most efficient strategy for producing optically pure compounds. This approach avoids the loss of 50% of the material inherent in the resolution of racemic mixtures. Various methods have been developed for the enantioselective synthesis of chiral 4-substituted piperidines.

One powerful strategy involves asymmetric catalysis , where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. For instance, the enantioselective hydrogenation of pyridinium (B92312) salts is an effective method. The hydrogenation of α-heteroaryl-N-benzylpyridinium salts using an iridium catalyst complexed with a chiral P,N ligand, MeO-BoQPhos, has been shown to produce a variety of 2-(hetero)aryl piperidines with excellent enantioselectivity, often achieving enantiomeric ratios up to 99.3:0.7. nih.gov Another approach involves the rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted enamides, which can be applied to heterocyclic systems to create chiral piperidines. mdpi.com

Chiral auxiliaries offer another robust method for controlling stereochemistry. In this technique, an enantiomerically pure molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. Carbohydrate-derived auxiliaries, such as galactosylamine, have been successfully employed. scispace.comresearchgate.net For example, a tandem Mannich-Michael reaction on an N-galactosyl aldimine can be used to construct 2-substituted dehydropiperidinones. researchgate.net These intermediates can then be further modified, for instance, by conversion to an enol triflate and subsequent palladium-catalyzed cross-coupling reactions, to generate enantiomerically pure 2,4-disubstituted piperidines. researchgate.net Similarly, mandelic acid has been used as a chiral auxiliary for the enantioselective alkylation of piperidine (B6355638) to synthesize both (R)- and (S)-coniine. researchgate.net

A third major approach is the use of substrates from the chiral pool , which are readily available, enantiomerically pure natural products. For example, the amino acid D-serine can serve as a chiral starting material to control the absolute stereochemistry in the synthesis of trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines via a ring-closing metathesis reaction. capes.gov.brfigshare.com

Recent advancements also include chemo-enzymatic methods. A one-pot cascade utilizing an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, a method successfully applied to the synthesis of the antipsychotic drug Preclamol. acs.org

| Method | Catalyst/Auxiliary | Substrate Type | Product Type | Key Findings | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]2 / MeO-BoQPhos | α-Heteroaryl-N-benzylpyridinium salt | 2-(Hetero)aryl piperidine | High enantioselectivity (up to 99.3:0.7 er). | nih.gov |

| Chiral Auxiliary | Galactosylamine | Aldimine | 2,4-Disubstituted piperidine | Tandem Mannich-Michael reaction sequence provides stereocontrol. | researchgate.net |

| Chiral Pool Synthesis | D-Serine | Diene derived from D-serine | trans-3-Amino-4-substituted piperidine | Ring-closing metathesis controls absolute stereochemistry. | capes.gov.brfigshare.com |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene-Imine Reductase | N-Substituted tetrahydropyridine | 3- and 3,4-Substituted piperidine | Efficient synthesis of stereo-enriched piperidines like Preclamol. | acs.org |

Diastereoselective Control in Derivatization Reactions

When a molecule already contains a stereocenter, introducing a new one can result in the formation of diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over others. In the context of piperidine chemistry, derivatization reactions of substituted piperidines, such as those accessible from 4-bromopiperidine (B2556637), must be carefully controlled to achieve the desired stereochemical outcome.

A notable example is the aza-Prins cyclization. The reaction between N-tosyl homoallylamine and various aldehydes, catalyzed by aluminum chloride (AlCl₃) with trimethylsilyl (B98337) halides, produces 2-substituted-4-halopiperidines. researchgate.net When trimethylsilyl bromide, chloride, or iodide is used, the reaction exhibits high trans selectivity, meaning the substituents at the 2 and 4 positions are preferentially on opposite sides of the piperidine ring. researchgate.net This control over the relative stereochemistry is crucial for building specific molecular architectures.

Photoredox catalysis has also emerged as a powerful tool for the diastereoselective functionalization of complex molecules. A photoredox-catalyzed α-amino C-H arylation has been used to react highly substituted piperidines with electron-deficient cyanoarenes. escholarship.org While the initial C-H arylation is rapid and not highly selective, it is followed by a slower epimerization process that allows the product mixture to equilibrate to the most thermodynamically stable diastereomer. escholarship.org This method has been shown to produce arylated products in good yields and with excellent diastereoselectivity. For instance, the reaction of various piperidines consistently yielded high diastereomeric ratios, often greater than 20:1. escholarship.org

The stereochemistry of the piperidine ring can also direct the outcome of reactions involving its substituents. Nickel-catalyzed cross-electrophile coupling reactions of 4-halopiperidines have been shown to undergo stereospecific ring contraction to yield substituted cyclopropanes. researchgate.net The stereochemical information in the starting piperidine is faithfully transferred to the cyclopropane (B1198618) product, highlighting the high degree of stereocontrol possible in such derivatization reactions. researchgate.net

| Reaction Type | Substrate | Reagents | Product | Diastereoselectivity | Reference |

| Aza-Prins Cyclization | N-Tosyl homoallylamine, Aldehyde | AlCl₃, TMS-Halide (Cl, Br, I) | trans-2-Substituted-4-halopiperidine | High trans selectivity. | researchgate.net |

| Photoredox C-H Arylation | Substituted Piperidine, Cyanoarene | Ir(ppy)₃ catalyst | α-Arylated Piperidine | High diastereoselectivity (>20:1) achieved via epimerization. | escholarship.org |

| Cross-Electrophile Coupling | 4-Halopiperidine | Nickel Catalyst | Substituted Cyclopropane | Stereospecific ring contraction. | researchgate.net |

Resolution Techniques for Enantiomeric Purity

When an enantioselective synthesis is not feasible or when a racemic mixture is produced, resolution techniques are required to separate the two enantiomers. These methods are fundamental for obtaining enantiomerically pure 4-substituted piperidines for applications such as pharmaceutical development.

The classical method of resolution involves diastereomeric salt formation . A racemic mixture of a basic compound, such as a piperidine derivative, is treated with a single enantiomer of a chiral acid (a resolving agent). This reaction forms two diastereomeric salts, which have different physical properties, such as solubility. These differences allow the salts to be separated by fractional crystallization. After separation, the pure enantiomer of the piperidine base can be recovered by treatment with an achiral base. Common chiral acids used for this purpose include D- or L-tartaric acid and their derivatives, such as D- or L-dibenzoyltartaric acid. google.com This technique was successfully used to resolve (±)-4-[(3-fluorophenoxy)phenyl]methyl-piperidine using L-(-)-dibenzoyltartaric acid. google.com

Kinetic resolution is another powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this process, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the product of the fast-reacting enantiomer. Rhodium-catalyzed asymmetric hydrogenation has been employed for the kinetic resolution of racemic 3,4-disubstituted tetrahydropyridines, affording chiral piperidines with high selectivity. acs.org Another example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines through asymmetric deprotonation using n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine. nih.gov This method allows for the recovery of the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.gov Furthermore, catalytic kinetic resolution by enantioselective acylation, using chiral hydroxamic acids, has proven effective for resolving disubstituted piperidines. nih.gov

| Resolution Method | Technique | Resolving Agent / Catalyst | Substrate Example | Key Principle | Reference |

| Diastereomeric Salt Formation | Fractional Crystallization | L-(-)-Dibenzoyltartaric Acid | (±)-4-[(3-fluorophenoxy)phenyl]methyl-piperidine | Formation of diastereomeric salts with different solubilities. | google.com |

| Kinetic Resolution | Asymmetric Hydrogenation | Rhodium Catalyst | Racemic 3,4-disubstituted tetrahydropyridine | One enantiomer is hydrogenated faster than the other. | acs.org |

| Kinetic Resolution | Asymmetric Deprotonation | n-BuLi / (-)-Sparteine | N-Boc-2-aryl-4-methylenepiperidine | One enantiomer is deprotonated and trapped faster than the other. | nih.gov |

| Kinetic Resolution | Enantioselective Acylation | Chiral Hydroxamic Acid | Disubstituted piperidine | One enantiomer is acylated faster by a chiral reagent. | nih.gov |

Advanced Analytical and Computational Investigations of 4 Bromopiperidine Hydrobromide and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for the structural elucidation of 4-Bromopiperidine (B2556637) hydrobromide. By probing the interactions of the molecule with electromagnetic radiation, chemists can map its atomic connectivity and identify its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of 4-Bromopiperidine hydrobromide in solution. researchgate.net By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be assembled.

In ¹H NMR, the protons on the piperidine (B6355638) ring typically appear as complex multiplets in the aliphatic region. The proton attached to the same carbon as the bromine atom (the C4-proton) is expected to resonate at a downfield chemical shift (typically δ 3.5-4.5 ppm) due to the deshielding effect of the electronegative bromine atom. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) also show a downfield shift (δ 3.0-3.5 ppm) because of the influence of the nitrogen. The remaining ring protons (at C3 and C5) would appear further upfield. The presence of the hydrobromide salt results in a broad signal for the N-H proton.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atom bonded to the bromine (C4) would have a characteristic chemical shift in the range of 40-50 ppm. The carbons adjacent to the nitrogen (C2 and C6) typically resonate around 45-55 ppm, while the other ring carbons (C3 and C5) appear at higher fields. The combination of ¹H and ¹³C NMR data, often supported by two-dimensional NMR experiments like COSY and HSQC, allows for the unambiguous assignment of all signals and confirms the 4-bromo substitution pattern on the piperidine ring. ipb.pt

Table 1: Predicted NMR Data for 4-Bromopiperidine Cation

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-4 | 3.5 - 4.5 | Multiplet |

| ¹H | H-2, H-6 (axial & equatorial) | 3.0 - 3.5 | Multiplet |

| ¹H | H-3, H-5 (axial & equatorial) | 1.8 - 2.5 | Multiplet |

| ¹H | N-H | Variable, broad | Singlet |

| ¹³C | C-4 | 40 - 50 | - |

| ¹³C | C-2, C-6 | 45 - 55 | - |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. uni-marburg.de The compound has a molecular formula of C₅H₁₁Br₂N and a molecular weight of approximately 244.96 g/mol . chemscene.comsigmaaldrich.comfishersci.com

When analyzed by mass spectrometry, the molecule is ionized, often forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass units (e.g., M⁺ and M⁺+2), which is a definitive signature for the presence of one bromine atom. Since the hydrobromide salt contains a second bromine atom, the pattern can be more complex.

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for 4-Bromopiperidine would include the loss of a bromine radical (•Br) or the elimination of hydrogen bromide (HBr). Subsequent fragmentation could involve the characteristic cleavage of the piperidine ring, leading to smaller charged fragments that help confirm the initial structure. nih.gov

Table 2: Key Mass Spectrometry Fragments for 4-Bromopiperidine

| m/z Value | Identity | Notes |

|---|---|---|

| ~164/166 | [C₅H₁₀NBr]⁺ | Molecular ion of the free base, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 84 | [C₅H₁₀N]⁺ | Fragment resulting from the loss of the bromine radical. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. rsc.org Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency.

The IR spectrum of this compound would display several key absorption bands. The presence of the hydrobromide salt is confirmed by a broad and strong absorption in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in an amine salt. The aliphatic C-H stretching vibrations of the piperidine ring would appear just below 3000 cm⁻¹. The C-H bending vibrations are typically observed in the 1400-1470 cm⁻¹ range. A crucial, though often weak, absorption is the C-Br stretching vibration, which is expected to be found in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹. mit.eduresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2950 - 2850 | C-H Stretch | Aliphatic CH₂ |

| 2800 - 2400 | N-H⁺ Stretch | Amine Salt |

| 1470 - 1400 | C-H Bend | Aliphatic CH₂ |

| 1150 - 1050 | C-N Stretch | Aliphatic Amine |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating this compound from impurities and for quantifying its purity. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. chemicalbook.com Commercial suppliers often cite purity levels of 97% or higher, as determined by HPLC. chemscene.com

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase (commonly silica-based C18). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. Due to its polar nature, this compound is well-suited for reversed-phase HPLC. The compound and any impurities will travel through the column at different rates, leading to separation. A detector (usually a UV detector) measures the concentration of each component as it elutes. The purity is calculated by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile compounds. chemrxiv.org While this compound itself is a salt and not readily volatile, it can be analyzed by GC-MS after neutralization to its free base form (4-bromopiperidine), which is more volatile. This technique is often used to monitor the progress of reactions where 4-Bromopiperidine is a starting material or product. doi.org

In GC-MS, the volatile sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific detector, providing both molecular weight and fragmentation data to confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the context of this compound and its derivatives, this method provides precise information on bond lengths, bond angles, and conformation, which are fundamental to understanding the compound's physical and chemical properties. The solid-state structure reveals intermolecular interactions, such as hydrogen bonding and halogen bonding, that dictate the crystal packing and influence properties like solubility and stability.

In a related study, the role of C–Br···F interactions was investigated in the crystal structure of 4-bromopyridinium (4BP) tetrafluoroborate, a compound analogous to the protonated form of a brominated piperidine derivative. rsc.org The analysis showed that the supramolecular assembly is governed by symmetrical bifurcated C–Br···F halogen bonds and N–H···F hydrogen bonds. rsc.org Such detailed structural insights are crucial for crystal engineering and designing materials with specific properties. The ability to obtain crystalline salts of piperidine derivatives is noted as a method to resolve their absolute configuration.

The structural analysis of N-Boc-4-bromopiperidine, a key derivative, in complex with target proteins has also been achieved. For example, X-ray diffraction was used to establish the structure of cobalt catalysts bearing ligands derived from N-Boc-4-bromopiperidine in cross-coupling reactions. chemrxiv.org These crystallographic studies are indispensable for understanding the precise geometry and coordination environment of the metal centers, which is critical for catalyst design and optimization.

| Compound/System | Key Crystallographic Findings | Reference |

| (H₂bipip)CuBr₄·H₂O | Monoclinic, P2₁/m space group. Layered structure of cations and anions. | tandfonline.comresearchgate.net |

| (H₂bipip)₂Cu₂Br₆ | Monoclinic, P2₁/c space group. Stacked structure of cations and anions. | tandfonline.comresearchgate.net |

| 4-Bromopyridinium (4BP)BF₄ | Supramolecular assembly based on symmetrical bifurcated C–Br···F halogen bonding and N–H…F hydrogen bonding. | rsc.org |

| (R-FTz)CoBr(py)₃ derivatives | Identity and solid-state stability of cobalt(II) precatalysts confirmed by X-ray diffraction. | chemrxiv.org |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and interactions of molecules like this compound and its derivatives at an atomic level. These methods complement experimental data and provide predictive insights into electronic structure, reactivity, and biological interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgimperial.ac.uk It is widely applied to piperidine derivatives to calculate optimized geometries, electronic properties, and reactivity descriptors. rsc.orgrsc.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the prediction of molecular parameters like bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.govscispace.com

Studies on piperidine derivatives have used DFT to explore various aspects of their chemistry. For instance, DFT has been employed to analyze the relationship between the electronic structure and inhibitory capacity of 4-piperidinecarboxamide derivatives against the SARS coronavirus papain-like protease. uchile.cl This analysis revealed a statistically significant correlation between the inhibitory capacity and the values of local atomic reactivity indices. uchile.cl In other research, DFT calculations were used to study the hyperconjugative aromaticity in piperidine derivatives, demonstrating how electronic effects influence molecular stability. rsc.orgrsc.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and stability. scispace.comcsic.esbohrium.com A smaller energy gap generally implies higher reactivity. These calculations help in understanding charge transfer within the molecule and predicting sites susceptible to electrophilic or nucleophilic attack. scirp.org For example, a DFT study on benzoyl thiourea (B124793) derivatives linked with piperidine found a good correlation between quantum chemical parameters and antifungal activity. scispace.com

| DFT Application Area | Key Insights from Studies on Piperidine Derivatives | Representative Functionals/Basis Sets | References |

| Structure-Activity Relationships | Correlation of electronic structure with protease inhibitory capacity. | B3LYP/6-31G(d,p) | uchile.cl |

| Molecular Stability | Investigation of anomeric effects and hyperconjugative aromaticity. | B3LYP/6-311++G(d,p) | rsc.orgrsc.org |

| Antifungal Activity | Correlation of quantum chemical parameters with antifungal properties. | B3LYP/6-31G(d,p) | scispace.com |

| Reactivity Prediction | Calculation of HOMO-LUMO gaps and global reactivity descriptors to predict reaction sites. | B3LYP/6-311G(d), 6-311+G(d) | scirp.org |

| Spectroscopic Analysis | Comparison of calculated vibrational spectra with experimental IR data to validate molecular structures. | M06/6-311G(d,p) | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a derivative of 4-bromopiperidine, and a biological target, typically a protein or enzyme. nih.govnih.govrsc.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. nih.gov For example, piperidine-based compounds have been docked into the active sites of targets like the elongation ATPase of Type IV pili in pathogenic bacteria and the main protease (Mpro) of SARS-CoV-2 to identify potential inhibitors. nih.govnih.govmarmara.edu.tr Docking studies on piperidine derivatives targeting the sigma-1 (S1R) receptor helped to elucidate the binding mode and identify key interactions, such as salt bridges and hydrogen bonds with specific amino acid residues like Glu172. nih.govrsc.org

Following docking, molecular dynamics simulations are often performed to study the stability and dynamic behavior of the ligand-receptor complex over time. acs.org MD simulations provide a more detailed picture of the interactions, including the flexibility of both the ligand and the protein. nih.govrsc.orgacs.org For instance, MD simulations of piperidine-based ligands with the histamine (B1213489) H3 and sigma-1 receptors were used to examine the stability of the docked poses and the frequency of interactions with key amino acids. acs.org Similarly, MD simulations were used to assess the stability of piperidine derivatives complexed with the InhA enzyme from Mycobacterium tuberculosis, supporting their potential as antitubercular agents. nih.govresearchgate.net These simulations can reveal crucial information about the dynamic nature of the binding, which is not captured by static docking poses. nih.govmarmara.edu.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.comnih.gov These models are built by finding a relationship between calculated molecular descriptors (which quantify physicochemical properties) and experimentally measured biological activity. wikipedia.orgresearchgate.net Once validated, QSAR models can be used to predict the activity of new, untested compounds, thereby accelerating the process of drug discovery and lead optimization. jocpr.com

For piperidine derivatives, QSAR models have been developed to predict various biological activities, including toxicity against Aedes aegypti. nih.gov In one such study, 2D topological descriptors were calculated for a set of 33 piperidine derivatives and used to build models with ordinary least squares multilinear regression (OLS-MLR) and machine learning approaches like support vector machines (SVM). nih.gov The resulting models showed good predictive power, with high determination coefficients (r² > 0.8) for both the training and test sets, providing guidelines for designing new, potentially active molecules. nih.gov

The development of a QSAR model involves several key steps: data set preparation, calculation of molecular descriptors, descriptor selection to identify the most relevant ones, model building using statistical methods, and rigorous validation of the model's predictive ability. nih.gov The descriptors used can range from simple 1D properties (e.g., molecular weight) to 2D topological indices and 3D properties related to the molecule's conformation. nih.govresearchgate.net The ultimate goal is to create a robust and predictive model that can guide the synthesis of novel derivatives with enhanced biological activity. researchgate.net

Future Directions and Emerging Research Opportunities

Development of Asymmetric Synthetic Routes to 4-Bromopiperidine (B2556637) Enantiomers

The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a critical objective in medicinal chemistry, as different enantiomers of a drug molecule often exhibit distinct biological activities. wikipedia.org While numerous methods exist for the asymmetric synthesis of substituted piperidines, the development of direct and efficient routes to the individual enantiomers of 4-bromopiperidine remains an area of active investigation. snnu.edu.cnacs.org Future research is focused on overcoming the challenge of controlling stereochemistry at the C4 position.

Current strategies for creating chiral piperidines, which could be adapted for 4-bromopiperidine, include enantioselective catalysis, the use of chiral auxiliaries, and biocatalysis. wikipedia.org Catalytic asymmetric synthesis, in particular, is an attractive approach due to its efficiency. acs.org Methods like rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or chemo-enzymatic dearomatization of pyridine (B92270) derivatives present promising pathways. nih.govacs.orgacs.orgdicp.ac.cn For instance, a rhodium-catalyzed reductive transamination has been reported for the rapid synthesis of various chiral piperidines from simple pyridinium salts with high stereoselectivity. dicp.ac.cn Similarly, combining chemical synthesis with biocatalysis, using enzymes like amine oxidases and ene-imine reductases, has proven effective for producing stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org

The development of these methods for 4-bromopiperidine would involve creating a suitable prochiral precursor, such as a 4-bromopyridinium salt or a dihydropyridine (B1217469) derivative, and then applying a chiral catalyst or biocatalyst to induce asymmetry. The successful implementation of such strategies would provide direct access to enantiopure (R)- and (S)-4-bromopiperidine, significantly streamlining the synthesis of chiral drug candidates.

Table 1: Potential Asymmetric Synthesis Strategies for 4-Substituted Piperidines

| Synthesis Strategy | Description | Key Features & Potential Advantages | Relevant Research Highlights |

| Catalytic Asymmetric Annulation | [4+2] annulation of imines with allenes using a chiral phosphine (B1218219) catalyst to construct the piperidine ring. acs.orgresearchgate.net | Furnishes functionalized piperidine derivatives with good stereoselectivity. acs.orgresearchgate.net | Achieved high enantioselectivity using C2-symmetric chiral phosphepine catalysts. acs.org |

| Chemo-enzymatic Dearomatization | Combines chemical synthesis with biocatalysis, using enzyme cascades (e.g., amine oxidase/ene imine reductase) to create stereodefined piperidines from activated pyridines. nih.govacs.org | High enantio- and regio-selectivity under mild, benign conditions. nih.govacs.org | Successfully applied to the synthesis of precursors for drugs like Preclamol and Niraparib. nih.govacs.org |

| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed asymmetric carbometalation of dihydropyridines with boronic acids to provide 3-substituted tetrahydropyridines, which are then reduced to piperidines. snnu.edu.cnacs.org | Broad functional group tolerance and high enantioselectivity. snnu.edu.cnacs.org | Demonstrated utility in the formal syntheses of Preclamol and Niraparib. snnu.edu.cnacs.org |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction, after which the auxiliary is removed. wikipedia.org | Provides high levels of stereocontrol through intramolecular asymmetric induction. wikipedia.org | Ellman's sulfinyl imine chemistry has been used to prepare homopropargyl amines with >94% ee for piperidin-4-ol synthesis. nih.govscispace.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a significant opportunity to enhance the synthesis of derivatives of 4-bromopiperidine hydrobromide. These technologies offer improved control over reaction parameters, increased safety for handling hazardous reagents, and the potential for high-throughput library synthesis, which is invaluable in drug discovery. nih.govbeilstein-journals.org

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control of temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processing. beilstein-journals.org For reactions involving 4-bromopiperidine, such as cross-couplings or nucleophilic substitutions, flow reactors can enable rapid optimization and scale-up. vulcanchem.com An automated, machine-assisted synthesis of piperazine-2-carboxamide (B1304950) has been demonstrated, showcasing a protocol that could be adapted for piperidine derivatives. beilstein-journals.org

Automated synthesis platforms, which can perform multiple reaction steps and purifications without manual intervention, are transformative for exploring chemical space. nih.gov By combining an automated liquid-handler with reaction modules and purification systems, libraries of novel compounds based on the 4-bromopiperidine scaffold can be rapidly generated. nih.gov This approach accelerates the structure-activity relationship (SAR) studies crucial for identifying promising drug candidates. The development of robust, unattended automated liquid-liquid extraction (LLE) systems is a key enabler for this technology, allowing for the workup of diverse and complex reaction mixtures in a high-throughput format. nih.gov

Exploration of Novel Bioactive Scaffolds Derived from this compound

This compound is a versatile starting material for the construction of complex, bioactive molecular scaffolds. chemimpex.comlookchem.com The bromine atom at the 4-position serves as a convenient handle for a wide range of chemical transformations, most notably palladium- and cobalt-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.net These reactions allow for the introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of chemical space around the piperidine core.

Future research will continue to leverage this reactivity to design and synthesize novel compounds with potential therapeutic applications. The piperidine motif is prevalent in pharmaceuticals targeting a wide array of conditions, including neurological disorders, cancer, and infectious diseases. ontosight.aiclinmedkaz.orgmdpi.com For example, derivatives of 4-bromopiperidine can be elaborated into potent monoamine oxidase (MAO) inhibitors or calcium channel blockers.

The exploration of novel bioactive scaffolds also extends to creating more complex, three-dimensional structures. The piperidine ring can be a central component of spirocyclic or condensed bicyclic systems, which are of great interest in drug discovery for their conformational rigidity and novel intellectual property space. mdpi.com Furthermore, linking the 4-position of the piperidine ring to other pharmacophores can lead to the development of hybrid molecules with dual or enhanced biological activities. The ability to functionalize the piperidine nitrogen further adds to the modularity of this scaffold, allowing for fine-tuning of physicochemical properties like solubility and cell permeability. nih.govscispace.com

Table 2: Bioactive Scaffolds and Therapeutic Targets Associated with Piperidine Derivatives

| Scaffold Type / Derivative Class | Therapeutic Target / Application Area | Rationale for Derivatization from 4-Bromopiperidine |

| 4-Arylpiperidines | Neurological Disorders (e.g., Dopamine Receptors, Serotonin Reuptake Inhibitors) mdpi.com | The bromine atom facilitates Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups, which are key for receptor binding. |

| 4-Alkoxypiperidines | Alzheimer's Disease (e.g., Donepezil precursors) mdpi.com | The bromo group can be displaced by alkoxides (nucleophilic substitution) to generate alkoxy-piperidine derivatives. mdpi.com |

| N-Aryl/Alkyl-4-substituted piperidines | Cancer (e.g., Niraparib - a PARP inhibitor) snnu.edu.cnnih.govacs.org | The piperidine nitrogen can be functionalized while the 4-position is modified via coupling reactions to build complex drug molecules. snnu.edu.cn |

| Spiro- and Fused-Piperidines | Various (e.g., Alkaloid natural products) nih.govscispace.commdpi.com | Intramolecular reactions starting from functionalized piperidines can lead to complex polycyclic systems like quinolizidines and indolizidines. nih.gov |

| Piperidine-based MAO Inhibitors | Neurological Disorders (e.g., Parkinson's Disease) | The piperidine scaffold serves as a core structure for inhibitors; the 4-position can be modified to enhance selectivity for MAO-A or MAO-B. |

Sustainable and Scalable Production Methodologies for Industrial Applications

As the demand for complex piperidine-based pharmaceuticals grows, so does the need for sustainable and scalable manufacturing processes. Future research is aimed at developing "green" synthetic routes that minimize waste, reduce the use of hazardous materials, and are economically viable on an industrial scale. rsc.org

Biocatalysis is a cornerstone of this effort. researchgate.net The use of enzymes, such as transaminases or reductases, offers highly selective transformations under mild aqueous conditions, significantly reducing the environmental impact compared to traditional chemical methods. nih.govbeilstein-journals.org Research is underway to develop biocatalytic routes from sustainable feedstocks to produce substituted piperidines, which could be applied to intermediates like 4-bromopiperidine. ukri.org Immobilized enzymes are particularly promising as they can be easily recovered and reused, further improving process efficiency and cost-effectiveness. beilstein-journals.org

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is another emerging sustainable technology. cardiff.ac.uk This solvent-free or low-solvent approach can reduce waste and energy consumption. The successful cross-coupling of a protected 4-bromopiperidine using mechanochemical methods highlights the potential of this technique for industrial applications. cardiff.ac.uk

For scalability, continuous flow processes are again highly relevant. They not only offer sustainability benefits but also allow for the safe and controlled scale-up of reactions that might be difficult or hazardous in large batch reactors. beilstein-journals.org Combining these green technologies—biocatalysis, mechanochemistry, and flow chemistry—will be key to developing the next generation of sustainable and efficient industrial syntheses for this compound and its valuable derivatives. dicp.ac.cnvulcanchem.com

Table 3: Comparison of Sustainable Production Methodologies

| Methodology | Principle | Advantages for Industrial Scale-up | Challenges |

| Biocatalysis / Enzymatic Synthesis | Uses enzymes to catalyze specific chemical transformations. researchgate.net | High selectivity (enantio- and regio-), mild reaction conditions (aqueous, ambient temp/pressure), reduced waste, use of renewable resources. nih.govresearchgate.net | Enzyme stability, substrate scope limitations, cost of cofactors, potential for low reaction rates. beilstein-journals.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. beilstein-journals.org | Enhanced safety, superior heat and mass transfer, precise process control, easy scalability, potential for automation. beilstein-journals.org | Initial equipment cost, potential for reactor clogging with solids, requires process re-development from batch. |

| Mechanochemistry (Ball Milling) | Uses mechanical energy to initiate and sustain chemical reactions. cardiff.ac.uk | Significantly reduces or eliminates the need for solvents, can improve reaction rates, energy efficient. cardiff.ac.uk | Scalability can be challenging, monitoring reaction progress is difficult, potential for localized overheating. |

| Catalytic Hydrogenation | Reduction of functional groups using H₂ gas and a metal catalyst. vulcanchem.commdpi.com | High atom economy, clean byproducts (if any), well-established and scalable technology. mdpi.com | Requires handling of flammable H₂ gas under pressure, catalyst cost and potential for metal leaching into the product. |

Q & A

Q. Methodological Considerations :

- Solubility : Pre-screen solvents (e.g., water, ethanol) to determine optimal dissolution conditions for reactions.

- Hygroscopicity : Store in a desiccator to prevent moisture absorption, which may alter reactivity .

- Handling : Use inert atmospheres (e.g., N₂) for moisture-sensitive reactions to avoid decomposition .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Answer:

Safety protocols are essential due to its reactive bromine content and potential irritancy (H319: Causes serious eye irritation ):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid :

- Eye exposure : Flush with water for 15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: What synthetic routes are available for this compound, and how can yield optimization be achieved?

Answer:

Common synthesis involves bromination of piperidine derivatives followed by hydrobromide salt formation. Key steps:

Bromination : React piperidine with N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid buffer).

Salt Formation : Treat with HBr gas in anhydrous ethanol.

Q. Optimization Strategies :

- Temperature Control : Maintain bromination at 0–5°C to minimize side reactions.

- Purity Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates.

- Yield Improvement : Recrystallize from ethanol/ether mixtures to remove impurities .

Advanced: Which analytical techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

Answer:

Primary Techniques :

Q. Addressing Data Contradictions :

- Example : Discrepancy in molecular formula (C₅H₁₀BrN·HBr vs. C₉H₁₀BrN·HBr ) suggests possible mislabeling. Cross-validate via elemental analysis and high-resolution mass spectrometry (HRMS).

Advanced: How does this compound interact in supramolecular systems, and what role does hydrogen bonding play?

Answer:

In supramolecular chemistry, the compound acts as a hydrogen-bond donor via its N–H⁺ group. Applications include:

Q. Experimental Design :

- Use solvent evaporation methods to grow single crystals for structural analysis.

- Compare hydrogen-bonding patterns with related hydrobromide salts (e.g., pyridine hydrobromide ).

Advanced: What are the thermal decomposition mechanisms of this compound, and how can stability be enhanced?

Answer:

Decomposition Pathway :

- Stage 1 (200–250°C) : Loss of HBr, forming 4-bromopiperidine.

- Stage 2 (>250°C) : Degradation to volatile brominated byproducts (e.g., monitored via TGA-MS).

Q. Stabilization Strategies :

- Additives : Incorporate antioxidants (e.g., BHT) to suppress radical-mediated degradation.

- Packaging : Use amber glass vials to block UV-induced decomposition .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Answer:

The compound serves as a precursor for:

Q. Methodological Tip :

- Monitor reaction progress using LC-MS to detect intermediates and optimize stoichiometry.

Advanced: What computational methods can predict the reactivity of this compound in novel reactions?

Answer:

In Silico Approaches :

- DFT Calculations : Model transition states for bromine displacement reactions (e.g., Gaussian or ORCA software).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF).

Q. Validation :

- Compare computed activation energies with experimental Arrhenius parameters (e.g., from kinetic studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.